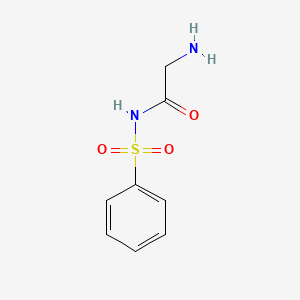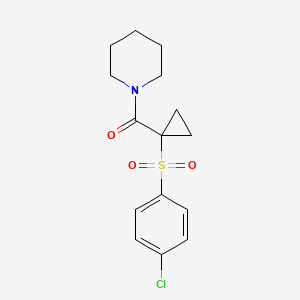
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- is a compound belonging to the class of acridines It is characterized by its unique structure, which includes an acridine core with an amino group at position 9 and an ethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- typically involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One common approach is the reaction of ethylene oxide with ammonia, followed by further reactions to introduce the acridine core and the amino group . This method allows for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at position 9 can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include N-oxides, reduced forms of the compound, and various substituted derivatives
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can improve cognitive function . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Similar in structure but lacks the ethyl group.
9-Amino-1,2,3,4-tetrahydroacridine hydrochloride: A well-known cholinesterase inhibitor used in pharmacological studies.
Tacrine: Another cholinesterase inhibitor with a similar acridine core structure.
Uniqueness
The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogs. These differences can make it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
316-86-9 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
N-ethyl-5,6,7,8-tetrahydroacridin-1-amine |
InChI |
InChI=1S/C15H18N2/c1-2-16-14-8-5-9-15-12(14)10-11-6-3-4-7-13(11)17-15/h5,8-10,16H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
DMEGQYPEMFISNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=CC2=C1C=C3CCCCC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)


![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)

![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)







